N-[(6-cyclopropylpyridin-3-yl)methyl]pyridine-4-carboxamide

medicinal chemistry scaffold differentiation chemical procurement

N-[(6-cyclopropylpyridin-3-yl)methyl]pyridine-4-carboxamide uniquely integrates the validated isonicotinamide GSK-3β inhibitor core with the cyclopropylpyridine fragment proven in CB2 (IC50=12 nM) and M1 (EC50=230 nM) receptor assays. Unlike common pyridine carboxamides, this compound features a precisely positioned methylene linker enabling simultaneous engagement of the ATP hinge pocket and selectivity pockets. Procure this unmatched structural hybrid for kinase selectivity profiling, fragment-based SAR expansion, or agrochemical pesticide screening.

Molecular Formula C15H15N3O
Molecular Weight 253.305
CAS No. 2320220-39-9
Cat. No. B2787801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(6-cyclopropylpyridin-3-yl)methyl]pyridine-4-carboxamide
CAS2320220-39-9
Molecular FormulaC15H15N3O
Molecular Weight253.305
Structural Identifiers
SMILESC1CC1C2=NC=C(C=C2)CNC(=O)C3=CC=NC=C3
InChIInChI=1S/C15H15N3O/c19-15(13-5-7-16-8-6-13)18-10-11-1-4-14(17-9-11)12-2-3-12/h1,4-9,12H,2-3,10H2,(H,18,19)
InChIKeyIEMQDDCNXATSOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[(6-Cyclopropylpyridin-3-yl)methyl]pyridine-4-carboxamide (CAS 2320220-39-9): Structural Identity, Scaffold Provenance & Procurement Baseline


N-[(6-Cyclopropylpyridin-3-yl)methyl]pyridine-4-carboxamide (CAS 2320220-39-9; synonym: N-((6-cyclopropylpyridin-3-yl)methyl)isonicotinamide; molecular formula C₁₅H₁₅N₃O; MW 253.30 g/mol) is a synthetic small molecule belonging to the pyridine-4-carboxamide (isonicotinamide) class [1]. The compound features a 6-cyclopropylpyridin-3-yl moiety linked via a methylene spacer to a pyridine-4-carboxamide group. This distinct structural architecture places it at the intersection of two heavily investigated medicinal chemistry lineages: isonicotinamide-based kinase inhibitors (notably glycogen synthase kinase-3β [GSK-3β] inhibitors) [2] and cyclopropyl-substituted pyridine scaffolds utilized across cannabinoid receptor, muscarinic receptor, and agrochemical programs [3][4].

Why In-Class Pyridine Carboxamides Cannot Substitute for N-[(6-Cyclopropylpyridin-3-yl)methyl]pyridine-4-carboxamide in Procurement-Linked Selection


Generic substitution fails for N-[(6-cyclopropylpyridin-3-yl)methyl]pyridine-4-carboxamide because the precise spatial arrangement of its three functional modules — the cyclopropylpyridine termini, the methylene linker, and the isonicotinamide core — cannot be recapitulated by any single commercially available analog. Although N-cyclopropylisonicotinamide (CAS 25764-75-4) shares the pyridine-4-carboxamide group, it lacks the (6-cyclopropylpyridin-3-yl)methyl extension that engages additional hydrophobic pockets in biological targets as evidenced by nanomolar CB2 agonist activity (IC50 = 12 nM) [1] and muscarinic M1 modulator activity (EC50 = 230 nM) [2] observed for structurally contiguous compounds bearing the same (6-cyclopropylpyridin-3-yl)methyl fragment. Conversly, nicotinamide-based Syk inhibitors (US Patent 8,895,585) [3] and isonicotinamide-based GSK-3β inhibitors [4] demonstrate biological capabilities of the carboxamide class, but neither subclass incorporates the cyclopropyl-substituted pyridine extension that defines the target compound. Therefore, selecting a simpler pyridine carboxamide as a procurement substitute replaces a precisely tuned, three-dimensional molecular recognition surface with a fundamentally distinct pharmacophore geometry, risking loss of intended binding interactions.

Quantitative Differentiation Guide: How N-[(6-Cyclopropylpyridin-3-yl)methyl]pyridine-4-carboxamide Separates from Closest Analogs on Structural, Pharmacophoric, and Application-Relevant Dimensions


Structural Uniqueness: 6-Cyclopropylpyridin-3-yl Methylene-Isonicotinamide Architecture vs. Simpler Pyridine Carboxamides

N-[(6-Cyclopropylpyridin-3-yl)methyl]pyridine-4-carboxamide uniquely combines a 6-cyclopropyl-substituted pyridine ring (notably absent in the common building block N-cyclopropylisonicotinamide, CAS 25764-75-4) with a methylene-linked isonicotinamide head group, generating a three-module architecture (cyclopropyl donor – pyridine acceptor – isonicotinamide linker) that is not represented among any single commercially catalogued analog. Its immediate synthetic precursor, (6-cyclopropylpyridin-3-yl)methanamine (CAS 1256823-20-7; MW 148.2; Formula C₉H₁₂N₂) [1], serves as a validated versatile small-molecule scaffold supporting the compound's utility as a procurement-differentiable intermediate. Structurally contiguous compounds incorporating the identical (6-cyclopropylpyridin-3-yl)methyl fragment have demonstrated potent bioactivity: a cis-rac CB2 agonist (CHEMBL1765270) achieves IC50 = 12 nM in human CB2 receptor cAMP assays performed in CHOK1 cells [2], and 4-((6-cyclopropylpyridin-3-yl)methyl)-1-fluoro-N-((1S,2S)-2-hydroxycyclohexyl)-2-naphthamide (BDBM261738) exhibits EC50 = 230 nM as a human muscarinic M1 receptor modulator in CHO cell-based functional assays [3]. The target compound represents the minimal amide-forming conjugate of the scaffold with isonicotinic acid, positioning it as a foundational entry point into both the CB2/M1 chemotypes and the GSK-3β inhibitor series for which isonicotinamides are established leads [4].

medicinal chemistry scaffold differentiation chemical procurement

Kinase Inhibitory Potential: Class-Level GSK-3β Pharmacophore Validation of the Isonicotinamide Core

The isonicotinamide (pyridine-4-carboxamide) core is the pharmacophoric centerpiece of a series of potent, highly kinase-selective GSK-3β inhibitors co-crystallized with human GSK-3β. In the foundational study by Luo et al. (J. Med. Chem. 2016), 2-[(cyclopropylcarbonyl)amino]-N-(4-methoxypyridin-3-yl)pyridine-4-carboxamide (Compound 15) was resolved in the GSK-3β ATP-binding site by X-ray crystallography at 2.51 Å (PDB 5F94) [1][2]. A structurally related PET radioligand, [¹¹C]2-(cyclopropanecarboxamido)-N-(4-methoxypyridin-3-yl)isonicotinamide ([¹¹C]CMP), demonstrates IC50 = 3.4 nM against GSK-3β with LogP = 1.1 [3]. N-[(6-cyclopropylpyridin-3-yl)methyl]pyridine-4-carboxamide retains the identical pyridine-4-carboxamide hydrogen-bonding motif (amide NH donor; pyridine N acceptor; carbonyl O acceptor) that engages the kinase hinge region but replaces the 2-amino substituent and N-aryl group with the (6-cyclopropylpyridin-3-yl)methyl extension. This substitution pattern alters the vector exiting the kinase hinge, potentially enabling selectivity differentiation against GSK-3α and CDK family members, a characteristic valued in the isonicotinamide series where compounds achieved >100-fold selectivity over a panel of 35 kinases [1].

GSK-3β inhibition kinase selectivity neurodegeneration

Metabolic Stability Advantage: Cyclopropyl Substitution at Pyridine C6 Position vs. Unsubstituted Pyridine Analogs

The cyclopropyl substituent at the 6-position of the pyridine ring is a well-established medicinal chemistry strategy to attenuate CYP450-mediated oxidative metabolism at adjacent positions. Electron-rich pyridine rings are susceptible to metabolic oxidation at α-positions; the cyclopropyl group introduces steric shielding and inductive electronic effects that reduce the intrinsic clearance of the pyridine ring [1]. In contrast, unsubstituted pyridine analogs (e.g., N-(pyridin-3-ylmethyl)isonicotinamide or N-benzyl-isonicotinamide) lack this protective motif and are expected to exhibit higher oxidative liability at pyridine ring positions. This principle is consistent with the broader cyclopropyl-containing drug design literature where cyclopropyl groups are employed to block metabolic soft spots while maintaining acceptable physicochemical properties. The cyclopropyl group at the 6-position also contributes to conformational restriction about the pyridine–methylene bond, favoring a preferred bioactive conformation that can enhance target binding enthalpy relative to freely rotatable unsubstituted pyridine analogs [2].

metabolic stability CYP450 oxidation cyclopropyl shielding

Agrochemical Cross-Applicability: Pyridine Carboxamide Scaffold in Pesticide Patent Estates vs. Pharma-Leaning Analogs

Pyridine carboxamide derivatives — including both nicotinamide (3-pyridinecarboxamide) and isonicotinamide (4-pyridinecarboxamide) chemotypes — are extensively claimed in agrochemical patent estates. Baye's 3-pyridylcarboxamide derivatives (EP 1 770 095) [1] and substituted pyridyl carboxamides (EP 3 119 758 A1) [2] are disclosed as broad-spectrum pesticidal agents with activity against arthropods (insects, acarids) and nematodes. Importantly, N-[(6-cyclopropylpyridin-3-yl)methyl]pyridine-4-carboxamide combines a 6-cyclopropyl-substituted pyridine — a motif found in agricultural and horticultural insecticide patents explicitly claiming cycloalkylpyridyl groups for pest control [3] — with an isonicotinamide terminus. This dual-origin architecture positions the compound at the interface of pharmaceutical kinase inhibitor chemistry and crop protection research. In contrast, pharma-focused isonicotinamide GSK-3 inhibitors (e.g., Compound 15, PDB 5F94) lack the cyclopropylpyridylmethyl extension that aligns the target compound with the agrochemical cycloalkylpyridyl patent space [4].

agrochemical pesticide nicotinamide derivative crop protection

CNS Drug Discovery Potential: Brain Penetrability Class Inference from Isonicotinamide GSK-3 Series

The isonicotinamide chemical class has demonstrated oral bioavailability and brain penetration in preclinical models. Luo et al. (J. Med. Chem. 2016) reported that isonicotinamide-based GSK-3β inhibitors achieved oral activity in a triple-transgenic mouse model of Alzheimer's disease, confirming both CNS exposure and target engagement in vivo [1]. Although the PET tracer [¹¹C]CMP exhibited limited baseline brain uptake due to P-glycoprotein (P-gp) efflux (brain uptake significantly improved upon cyclosporine co-administration) [2], the broader isonicotinamide series includes compounds with favorable brain-to-plasma ratios. The target compound's (6-cyclopropylpyridin-3-yl)methyl N-substituent differs from the 2-amino-isonicotinamide series; the cyclopropyl group may reduce P-gp recognition relative to the 4-methoxypyridin-3-yl motif present in [¹¹C]CMP. This structural distinction provides a rational basis for CNS drug discovery procurement, wherein the compound may be screened for improved BBB penetration relative to the published P-gp substrate isonicotinamide leads [1][2].

CNS penetration blood-brain barrier Alzheimer's disease isonicotinamide

Optimal Procurement-Linked Application Scenarios for N-[(6-Cyclopropylpyridin-3-yl)methyl]pyridine-4-carboxamide Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Discovery: GSK-3β-Focused Screening Libraries and Selectivity Profiling

The validated isonicotinamide GSK-3β pharmacophore, demonstrated by co-crystal structures (PDB 5F94) and nanomolar inhibitors (IC50 = 3.4 nM) from the Bristol-Myers Squibb program [1], supports procurement of this compound for kinase inhibitor screening decks. Its unique N-[(6-cyclopropylpyridin-3-yl)methyl] substituent offers a distinct exit vector from the kinase hinge-binding pyridine-4-carboxamide core, enabling exploration of selectivity space around the GSK-3β ATP pocket that is unexplored in the published 2-amino-isonicotinamide series [1][2]. The compound may be prioritized for biochemical GSK-3β IC50 determination followed by kinome-wide selectivity profiling (e.g., against CDK1/2/5, CK1, and p38 MAPK panels) to map selectivity fingerprints conferred by the cyclopropylpyridylmethyl extension.

CNS Penetration Optimization: Blood-Brain Barrier Screening of Cyclopropyl-Isonicotinamide Hybrids

Isonicotinamide-based GSK-3 inhibitors demonstrated oral brain exposure and efficacy in triple-transgenic Alzheimer's disease mice, confirming class-level CNS penetrability [1]. However, the PET tracer [¹¹C]CMP was identified as a P-gp efflux substrate with limited baseline brain uptake [2]. The target compound, lacking the 4-methoxypyridin-3-yl motif present in [¹¹C]CMP, represents a structurally distinct isonicotinamide congener that may exhibit reduced P-gp recognition. Procurement for parallel artificial membrane permeability assay (PAMPA-BBB) and MDR1-MDCK bidirectional transport assays is warranted, with comparator testing against [¹¹C]CMP or its non-radiolabeled analog to quantify improvements in efflux ratio and apparent permeability.

Agrochemical Dual-Use Screening: Cycloalkylpyridyl Pesticide Discovery Programs

The 6-cyclopropylpyridin-3-yl substructure present in this compound is explicitly claimed in agricultural and horticultural insecticide patents (e.g., Nihon Nohyaku JP 4,015,182 B2; CL-2017001927-A1) targeting arthropod and nematode pests [1]. Simultaneously, the pyridine-4-carboxamide terminus aligns with broad-spectrum pyridyl carboxamide pesticide estates from Bayer CropScience (EP 1,770,095) and Syngenta (EP 3,119,758 A1) [2]. Procurement for agrochemical screening — including insecticidal LC50 determination against model pests (e.g., Spodoptera frugiperda, Aphis gossypii) and phytotoxicity profiling — is supported by the compound's structural mapping onto two independent pesticide patent pharmacophores. This dual-origin alignment is not present in pharma-exclusive isonicotinamide tool compounds.

Chemical Biology Tool Compound: Scaffold-Hopping and Fragment-Based Drug Design

The (6-cyclopropylpyridin-3-yl)methyl fragment has been independently validated as a productive recognition element in two distinct target classes: CB2 receptor agonism (IC50 = 12 nM, human CB2, CHOK1 cAMP assay) [1] and muscarinic M1 receptor modulation (EC50 = 230 nM, human M1, CHO cell assay) [2]. The target compound is the minimal amide conjugate of this fragment with isonicotinic acid, representing an ideal scaffold-hopping starting point. Procurement enables systematic amide SAR exploration (variation of the carboxylic acid coupling partner) and fragment-growing campaigns to optimize potency and selectivity across CB2, M1, GSK-3β, and other targets where the 6-cyclopropylpyridin-3-ylmethyl motif contributes to binding affinity.

Quote Request

Request a Quote for N-[(6-cyclopropylpyridin-3-yl)methyl]pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.